Methyl Np-methyl-L-histidinate dihydrochloride

Description

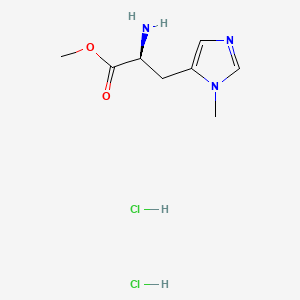

Methyl Np-methyl-L-histidinate dihydrochloride (CAS: 7389-87-9), also referred to as L-Histidine methyl ester dihydrochloride, is a chemically modified derivative of the amino acid L-histidine. Its molecular formula is C₇H₁₃Cl₂N₃O₂ (MW: 242.1 g/mol), featuring an imidazole ring, a methyl ester group, and two hydrochloride salts . Structurally, it is characterized by the (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate backbone with a methyl ester at the carboxyl terminus and methylation at the histidine side chain .

This compound is primarily utilized in biochemical research, particularly in peptide synthesis and enzyme studies, where its ester group enhances membrane permeability compared to free histidine . Its dihydrochloride form improves solubility in aqueous and polar solvents, facilitating experimental handling .

Properties

Molecular Formula |

C8H15Cl2N3O2 |

|---|---|

Molecular Weight |

256.13 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1 |

InChI Key |

RKQQFZCGJKMSPA-KLXURFKVSA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)OC)N.Cl.Cl |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material

- L-Histidine methyl ester dihydrochloride or L-histidine isopropyl ester dihydrochloride are common starting points.

- These esters provide the methyl ester at the α-carboxyl group, facilitating further modification.

Esterification

- Esterification is typically achieved by reacting L-histidine with methanol under acidic conditions to form the methyl ester dihydrochloride salt.

- This step ensures the carboxyl group is protected as a methyl ester, preventing side reactions during methylation.

Selective Nπ-Methylation

- The critical step involves selective methylation at the Nπ position of the imidazole ring.

- This is often performed by reacting the histidine methyl ester with methylating agents such as methyl iodide or dimethyl carbonate in the presence of a base (e.g., triethylamine or potassium carbonate).

- The reaction is carried out in aprotic solvents like acetonitrile or dimethyl ether at controlled temperatures (20–90 °C) to optimize selectivity and yield.

Protection and Deprotection Steps

- Protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be introduced on the amino group or side chains to prevent unwanted reactions during methylation.

- After methylation, these protecting groups are removed under acidic or hydrogenation conditions to yield the free amino group.

Purification and Salt Formation

- After methylation and deprotection, the product is purified by recrystallization from solvents such as acetonitrile or methylene chloride.

- The final compound is converted into the dihydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

- Purity is confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and optical purity by chiral analysis.

Representative Synthesis Procedure (Based on Patent CN108997187A)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| a. Preparation of L-Histidine methyl ester dihydrochloride | L-Histidine + methanol + HCl | Esterification to form methyl ester dihydrochloride | Yield: ~82%, Purity: 97% |

| b. Protection (optional) | Boc or Cbz reagents in acetonitrile | Protect amino group | High yield, purity >95% |

| c. Nπ-Methylation | Methyl iodide or dimethyl carbonate + base (triethylamine or K2CO3) in acetonitrile | Selective methylation at Nπ | Yield: 80–87%, Purity: 97–98% |

| d. Deprotection | Acidic conditions or catalytic hydrogenation | Removal of protecting groups | Complete deprotection confirmed by TLC |

| e. Salt formation | HCl treatment | Formation of dihydrochloride salt | White solid, optical purity >97% |

Analytical and Quality Control Data

- Yield: Typically ranges from 80% to 87% depending on reaction conditions.

- Chemical purity: Generally above 97% as determined by HPLC.

- Optical purity: Maintained above 97%, ensuring stereochemical integrity.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | L-Histidine methyl ester dihydrochloride | Commercially available or synthesized |

| Solvent | Acetonitrile, methanol | Aprotic solvent preferred for methylation |

| Methylating agent | Methyl iodide, dimethyl carbonate | Used for selective Nπ-methylation |

| Base | Triethylamine, potassium carbonate | Neutralizes acid generated |

| Temperature | 20–90 °C | Controlled to optimize selectivity |

| Reaction time | 1–24 hours | Monitored by TLC for completion |

| Purification method | Recrystallization, extraction | Solvent-dependent |

| Final form | Dihydrochloride salt | Enhances solubility and stability |

Research and Development Insights

- The selective methylation of the Nπ nitrogen is challenging due to the presence of multiple nucleophilic sites in histidine.

- Use of protecting groups and careful control of reaction conditions is critical to achieve high selectivity and yield.

- The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.

- Analytical methods such as TLC, HPLC, and chiral chromatography are essential for monitoring reaction progress and ensuring product purity.

Chemical Reactions Analysis

Methylation of L-Histidine Methyl Ester

-

Reagents : Triphosgene (BTC), triethylamine, acetonitrile, dimethyl carbonate.

-

Conditions :

-

Mechanism :

The dihydrochloride form is obtained by acidification with HCl .

Alternative Alkylation

-

Reagents : Iodomethane, potassium carbonate, glycol dimethyl ether.

-

Conditions :

Cyclization Reactions

Methyl Nπ-methyl-L-histidinate dihydrochloride undergoes cyclization to form imidazopyridine derivatives.

Ester Hydrolysis

-

Reagents : NaOH, H₂O/THF.

-

Conditions : Hydrolysis of the methyl ester at pH 12–14 (25°C, 2 hours) yields Nπ-methyl-L-histidine, a precursor for carnosine synthesis .

Metal Chelation

The imidazole ring coordinates transition metals (e.g., Cu²⁺, Zn²⁺):

This property is exploited in catalysis and biochemical assays .

Carnosine Analogues

-

Reaction : Condensation with β-alanine derivatives under peptide coupling conditions (e.g., EDC/HOBt).

-

Product : Methylated carnosine analogues with enhanced stability .

Analytical Characterization

Critical data for reaction validation:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 256.13 g/mol | Mass Spectrometry | |

| ¹H NMR (D₂O) | δ 3.72 (s, 3H, COOCH₃), δ 7.45 (s, 1H, imidazole) | 500 MHz NMR | |

| Melting Point | 210–215°C (decomposition) | DSC |

Stability and Handling

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Nα-Methylhistamine Dihydrochloride

- Molecular Formula : C₆H₁₁N₃·2HCl (MW: 198.09 g/mol)

- Key Differences: Lacks the ester group and α-amino acid backbone of methyl histidinate. Instead, it contains a methylated histamine structure with an ethylamine side chain.

- Applications : Used in studies of histamine receptors due to its agonist properties .

α-Methyl-DL-Histidine Dihydrochloride (CAS: 32381-18-3)

- Molecular Formula : C₇H₁₃Cl₂N₃O₂ (MW: 242.1 g/mol)

- Key Differences : Isomeric methyl group at the α-carbon of histidine, forming a racemic mixture (DL-form). Unlike the ester derivative, this compound retains the carboxylic acid group.

- Applications : Acts as a competitive inhibitor of histidine decarboxylase in metabolic studies .

L-Histidinol Dihydrochloride

Biological Activity

Methyl Np-methyl-L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, which has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, properties, and applications in various research contexts.

- Molecular Formula : CHClNO

- Molar Mass : 242.1 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and methanol

- Melting Point : Approximately 207°C

The compound is characterized by the presence of a methyl group at the nitrogen atom of the imidazole ring and an additional methyl ester group, which differentiates it from other histidine derivatives.

Synthesis

This compound is typically synthesized through the methylation of L-histidine using reagents such as methanol and hydrochloric acid. Various methods can be employed to introduce the methyl groups, but the core principle involves modifying the amino acid structure to enhance its reactivity and biological activity.

Enzyme Activity and Metabolic Pathways

This compound serves as a significant building block for peptide synthesis and has been utilized in studies examining enzyme activity related to histidine derivatives. Its structural modifications may influence enzyme-substrate interactions, making it a valuable compound for investigating metabolic pathways involving histidine.

Case Studies and Research Findings

- Peptide Synthesis : The compound has been effectively used in synthesizing peptides that require specific histidine modifications. Its unique methylation pattern can alter the physicochemical properties of peptides, potentially enhancing their biological functions.

- Binding Properties : Research has indicated that methylated histidine derivatives may exhibit altered binding affinities to various receptors or enzymes compared to their non-methylated counterparts. This property is crucial for developing immunoassays or sensors that rely on specific ligand-receptor interactions.

- Comparative Analysis with Other Histidine Derivatives :

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl L-histidinate dihydrochloride | Methyl group on nitrogen of imidazole ring | Commonly used in peptide synthesis |

| 3-Methyl-L-histidine | Methyl group at position 3 on imidazole ring | Important for studying muscle metabolism |

| 1-Methyl-L-histidine | Methyl group at position 1 on imidazole ring | Less studied; potential unique metabolic pathways |

| Boc-N-p-benzyloxymethyl-L-histidine | Protected form for peptide synthesis | Used for selective reactions without degradation |

This compound's specific methylation pattern may significantly influence its biological activity and interaction profile compared to other derivatives.

Applications in Research

The compound's potential applications extend beyond basic research. It may play a role in:

- Developing novel therapeutic agents targeting metabolic disorders.

- Enhancing drug delivery systems through modified peptide constructs.

- Investigating the role of histidine derivatives in cellular signaling pathways.

Q & A

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to histidine decarboxylase.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.